D-Galactosamine-6-O-sulfate
Description
D-Galactosamine-6-O-sulfate is a sulfated derivative of D-galactosamine, a hexosamine sugar critical in glycosaminoglycan (GAG) biosynthesis. This compound features a sulfate group esterified at the 6-hydroxyl position of the galactosamine backbone, distinguishing it from non-sulfated or differently sulfated analogs. It is a structural component of keratan sulfate type II, a GAG found in skeletal tissues, where it contributes to extracellular matrix organization and cellular signaling . The compound’s CAS number is 20257-10-7, with a molecular formula of C₆H₁₃NO₈S and a molecular weight of 259.23 g/mol .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCSEEITTBNSQS-KCDKBNATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628705 | |
| Record name | 2-Amino-2-deoxy-6-O-sulfo-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20257-10-7 | |
| Record name | 2-Amino-2-deoxy-6-O-sulfo-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactosamine-6-O-sulfate typically involves the sulfation of D-galactosamine. One common method is the reaction of D-galactosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6-O position .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as chondroitin 6-sulfotransferase can be used to transfer sulfate groups to the 6-O position of D-galactosamine residues in glycosaminoglycans .
Chemical Reactions Analysis
Enzymatic Sulfation
GalNAc6S is synthesized by sulfotransferases that transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to target substrates.
Key Reactions:
-
CHST15 (GalNAc4S-6ST) : Transfers sulfate to the 6-O position of 4-sulfated N-acetylgalactosamine in dermatan/chondroitin sulfate:
This reaction requires divalent cations (e.g., Mn²⁺) and reduced glutathione for activation .
-
CHST2 (GlcNAc-6-O-sulfotransferase) : Sulfates terminal GlcNAc residues in keratan sulfate precursors. After galactosylation by B4GalT4, CHST1 modifies adjacent galactosides, particularly when flanked by GlcNAc6S and sialic acid .
Experimental Conditions:
Enzymatic Desulfation
GalNAc6S is hydrolyzed by sulfatases during GAG catabolism:
-
N-acetylgalactosamine-6-sulfatase (GALNS) : Cleaves 6-O-sulfate groups from GalNAc6S in chondroitin/keratan sulfate:
Deficiency in GALNS causes Morquio syndrome (MPS IVA), a lysosomal storage disorder .
Structural Insights:
-
Chondroitinase ABC I (cABC-I) : Binds 4,6-O-disulfated GalNAc residues via Arg500, which interacts with both 4-O- and 6-O-sulfate groups. This interaction attenuates enzymatic activity by interfering with substrate charge neutralization .
Structural Confirmation
Sulfation at the 6-O position is confirmed via:
-
NMR spectroscopy :
-
Mass spectrometry : LC–MS identifies sulfated products with mass increments of 80 Da (SO₃⁻ group) .
Biological and Clinical Relevance
| Reaction Type | Biological Role | Associated Pathology |
|---|---|---|
| Sulfation by CHST15 | Dermatan/chondroitin sulfate maturation | Connective tissue disorders |
| Desulfation by GALNS | GAG degradation | Morquio syndrome |
Key Research Findings
Scientific Research Applications
Biochemical Roles
D-Galactosamine-6-O-sulfate is crucial in the structural diversity of glycosaminoglycans. It contributes to the formation of disaccharide units in chondroitin sulfate (CS) and keratan sulfate (KS), influencing their biological activities:
- Disaccharide Composition : GalNAc-6S is part of various disaccharide units such as GlcUA-GalNAc(6-O-sulfate), which are essential for the structural integrity of GAGs. The sulfation patterns of these units determine their interactions with proteins and other biomolecules, affecting cell signaling and adhesion processes .
- Cell Signaling : The presence of this compound in CS chains has been linked to the regulation of growth factor signaling pathways, such as vascular endothelial growth factor (VEGF), which is critical in angiogenesis and tumor progression .
Therapeutic Applications
This compound has potential therapeutic applications in various fields:
- Cancer Therapy : Studies indicate that enzymes involved in the metabolism of GalNAc-6S, such as galactosamine-(N-acetyl)-6-sulfatase (GALNS), are overexpressed in certain cancers, including nasopharyngeal carcinoma (NPC). Silencing GALNS expression has shown to inhibit cancer cell proliferation by inducing autophagy through the PI3K–AKT–mTOR signaling pathway . This suggests that targeting GALNS could serve as a novel strategy for cancer treatment.
- Regenerative Medicine : The sulfation state of GAGs, including those containing GalNAc-6S, influences their interaction with growth factors and extracellular matrix components. This property can be harnessed in tissue engineering and regenerative medicine to promote cell proliferation and differentiation .
Case Study 1: Tumor Metastasis
Research has demonstrated that E-unit-containing structures recognized by specific antibodies are upregulated in ovarian and pancreatic cancer tissues. This upregulation correlates with increased tumor growth and metastasis due to altered cell motility mediated by GalNAc-6S-containing CS chains .
Case Study 2: Lysosomal Storage Disorders
Deficiencies in enzymes that metabolize sulfated GAGs, including those involving GalNAc-6S, lead to lysosomal storage disorders such as Morquio A syndrome. Understanding the biochemical pathways involving GalNAc-6S can facilitate the development of enzyme replacement therapies .
Mechanism of Action
D-Galactosamine-6-O-sulfate exerts its effects primarily through its interaction with proteins and enzymes. It binds to specific receptors on cell surfaces, influencing cell signaling pathways and modulating biological processes such as inflammation and tissue repair. The sulfate group enhances its binding affinity to proteins, making it a crucial component in various biochemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
D-Glucosamine-6-O-sulfate
- Structural Difference : D-Glucosamine-6-O-sulfate (CAS 76330-20-6) is an epimer of D-galactosamine-6-O-sulfate, differing in the configuration of the hydroxyl group at the C4 position.
- Biological Role : Found in heparan sulfate and keratan sulfate type I, it plays roles in cell adhesion and growth factor binding. Studies show glucosamine-6-O-sulfate is a substrate for heparan sulfate 6-O-sulfotransferases, influencing anticoagulant activity .
- Applications : Used in chemometric classification of chondroitin sulfate and glucosamine derivatives, highlighting its analytical utility .
| Parameter | This compound | D-Glucosamine-6-O-sulfate |
|---|---|---|
| CAS No. | 20257-10-7 | 76330-20-6 |
| Molecular Formula | C₆H₁₃NO₈S | C₆H₁₃NO₈S |
| Biological Role | Keratan sulfate type II | Heparan/keratan sulfate type I |
| Key Enzymatic Targets | Galactosamine sulfotransferases | Heparan sulfotransferases |
N-Acetyl-D-galactosamine-6-O-sulfate
- Structural Difference : Features an N-acetyl group at the C2 position, enhancing stability and altering enzymatic recognition. The sodium salt form (CAS 204575-07-5) is commonly used in research .
- Biological Role: Serves as a substrate for sulfatases and glycosyltransferases in GAG metabolism. Unlike the non-acetylated form, it is resistant to spontaneous deamination, making it valuable in structural studies of proteoglycans .
- Applications : Used in carbohydrate-protein interaction studies and biocompatible material development for tissue engineering .
D-Glucosamine-3-O-sulfate
- Structural Difference : Sulfation at the C3 position instead of C6, altering charge distribution and ligand-binding specificity.
- Biological Role : Found in heparin and heparan sulfate, where 3-O-sulfation is critical for antithrombin III binding and anticoagulant activity.
- Key Distinction : Unlike 6-O-sulfated analogs, 3-O-sulfation is rare in galactosamine derivatives, reflecting divergent evolutionary roles in GAGs .
Keratan Sulfate Type I vs. Type II
- Type I : Contains D-glucosamine-6-O-sulfate as the repeating unit, predominant in corneal tissues .
- Type II : Features this compound, enriched in cartilage and bone. This structural variation impacts mechanical properties; Type II exhibits higher rigidity due to galactosamine’s axial C4 hydroxyl group .
Research Findings and Functional Insights
- Enzymatic Specificity: this compound is selectively recognized by galactosamine-6-sulfatase, an enzyme deficient in mucopolysaccharidosis IVA (Morquio A syndrome). This underscores its diagnostic relevance .
- Biomaterial Applications : The acetylated sodium salt form (N-Acetyl-D-galactosamine-6-O-sulphate) is utilized to design extracellular matrix-mimicking hydrogels, enhancing cell adhesion in tissue engineering .
- Analytical Challenges : Differentiation from glucosamine-6-O-sulfate requires advanced techniques like mass spectrometry or enzymatic digestion, as their molecular weights and functional groups are nearly identical .
Biological Activity
D-Galactosamine-6-O-sulfate (GalNAc-6S) is a sulfated derivative of galactosamine that plays significant roles in various biological processes, particularly in the context of glycosaminoglycans (GAGs) and their interactions with proteins. This article reviews the biological activity of GalNAc-6S, highlighting its importance in cellular functions, disease mechanisms, and potential therapeutic applications.
Overview of this compound
This compound is a monosaccharide that is commonly found in sulfated GAGs such as chondroitin sulfate (CS) and keratan sulfate. The sulfate group at the 6-position of galactosamine significantly influences the biochemical properties and biological functions of these polysaccharides.
Biological Functions
1. Cellular Signaling and Adhesion
- GalNAc-6S is involved in modulating cell adhesion and signaling pathways. It has been shown to affect the interaction between cells and the extracellular matrix (ECM), which is crucial for tissue development and repair .
- The presence of GalNAc-6S in CS chains enhances the binding affinity to various growth factors, including vascular endothelial growth factor (VEGF), thereby influencing angiogenesis .
2. Tumor Biology
- Elevated levels of GalNAc-6S have been implicated in tumor progression. Studies indicate that its expression is upregulated in various cancers, including ovarian and pancreatic tumors, where it contributes to enhanced tumor growth and metastasis by altering cell motility and invasion capabilities .
- The enzyme N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), responsible for synthesizing GalNAc-6S, has been identified as a potential therapeutic target in cancer treatment due to its role in tumorigenesis .
1. Enzymatic Modifications
The biological activity of GalNAc-6S is largely dependent on its sulfation pattern. Specific sulfatases can modify GAGs by removing sulfate groups, thus influencing their biological activity:
- GalNAc-6-O-sulfatase : This enzyme hydrolyzes the sulfate group from GalNAc-6S, affecting the structural integrity and function of GAGs .
2. Interaction with Proteins
GalNAc-6S can interact with various proteins, including growth factors and receptors, which can modulate signaling pathways essential for cell proliferation, differentiation, and survival:
- For example, GalNAc-6S enhances the activity of glucuronyltransferase-I, promoting the synthesis of functional proteoglycans necessary for ECM formation .
Case Studies
1. Nasopharyngeal Carcinoma (NPC)
A study demonstrated that GALNS (galactosamine-(N-acetyl)-6-sulfatase) is overexpressed in NPC tissues compared to normal tissues. Knocking down GALNS expression resulted in reduced cell proliferation and inhibited tumor growth in xenograft models, indicating a critical role for GalNAc-6S in NPC progression through autophagy induction via PI3K–AKT–mTOR signaling pathways .
2. Colorectal Cancer
Research has shown that elevated expression levels of GalNAc4S-6ST correlate with tumor aggressiveness in colorectal cancer. The enzyme's activity leads to increased levels of GalNAc-6S, which promotes cancer cell migration and invasion .
Data Tables
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing D-Galactosamine-6-O-sulfate in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfation of D-galactosamine using reagents like sulfur trioxide-trimethylamine complexes under controlled pH and temperature. Characterization employs nuclear magnetic resonance (NMR) to confirm sulfation at the C6 position (distinctive δ ~4.3 ppm for 6-O-sulfate in H-NMR) and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .
- Key Considerations : Ensure anhydrous conditions during sulfation to avoid side reactions. Validate sulfation efficiency using comparative assays (e.g., colorimetric sulfate quantification) .
Q. How is this compound structurally distinguished from related isomers like D-Glucosamine-6-O-sulfate?
- Methodological Answer : Differentiation relies on stereochemical analysis. Circular dichroism (CD) spectroscopy can distinguish galacto- vs. gluco-configurations based on optical activity. Enzymatic assays using galactose-6-sulfatase (specific to galactosamine-6-sulfate) further confirm identity. X-ray crystallography may resolve absolute configuration in crystalline derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological roles of this compound in extracellular matrix (ECM) remodeling?
- Methodological Answer : Discrepancies arise from model systems (e.g., in vitro vs. in vivo). Address this by:
Comparative Studies : Use isoform-specific inhibitors (e.g., keratan sulfate type II blockers) in skeletal tissue models to isolate effects .
Multi-Omics Integration : Combine transcriptomic data (e.g., sulfotransferase expression) with glycomic profiling to correlate structural presence with functional outcomes .
- Case Example : Conflicting reports on its role in osteoarthritis may stem from variability in sulfation density; quantify sulfation levels via ion-exchange chromatography in patient-derived samples .
Q. How can researchers design robust assays to evaluate this compound’s interaction with glycosaminoglycan-binding proteins (e.g., growth factors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize this compound on a sensor chip and measure binding kinetics with proteins like fibroblast growth factor (FGF-2).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry under physiological buffer conditions.
- Controls : Include unsulfated D-galactosamine to confirm sulfate-dependent interactions .
Methodological and Analytical Challenges
Q. What are the best practices for ensuring reproducibility in this compound-related studies, particularly in enzymatic sulfation assays?
- Methodological Answer :
- Standardize Sulfotransferase Sources : Use recombinant enzymes (e.g., GAL3ST1) with verified activity.
- Buffer Optimization : Maintain 10 mM Mg and 2 mM dithiothreitol (DTT) to stabilize enzyme activity.
- Data Reporting : Include full reaction conditions (pH, temperature, cofactors) and negative controls (enzyme-free reactions) .
Q. How can advanced spectral techniques (e.g., 2D-NMR) address ambiguities in sulfation site assignment?
- Methodological Answer :
- HSQC (Heteronuclear Single Quantum Coherence) : Resolve overlapping proton signals in H-NMR by correlating H and C chemical shifts.
- ROESY (Rotating Frame Overhauser Effect Spectroscopy) : Identify spatial proximity between sulfate groups and adjacent protons.
- Validation : Cross-reference with synthetic standards or enzymatically desulfated analogs .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/IC.
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points, especially in high-throughput screens.
- Replicates : Perform ≥3 biological replicates to account for variability in cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
